[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex organic compound It is a type of phospholipid, which plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves multiple steps. The process begins with the preparation of the glycerol backbone, followed by the attachment of the fatty acid chains and the phosphate group. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate group or the fatty acid chains, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specific reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroperoxides, while reduction can yield alcohols or amines. Substitution reactions can result in a variety of phospholipid derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is used as a model compound to study lipid behavior and interactions. Its complex structure makes it an ideal candidate for investigating the effects of various chemical modifications.
Biology
In biological research, this compound is essential for studying cell membrane dynamics and signaling pathways. It is often used in experiments to understand the role of phospholipids in cellular processes, such as membrane fusion, transport, and communication.
Medicine
In medicine, this compound has potential therapeutic applications. It is being investigated for its role in drug delivery systems, where its ability to integrate into cell membranes can enhance the delivery of therapeutic agents.
Industry
In industrial applications, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its unique properties make it valuable for creating stable emulsions and enhancing the bioavailability of active ingredients.
Mechanism of Action
The mechanism of action of [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its integration into cell membranes. The compound interacts with membrane proteins and lipids, influencing membrane fluidity and signaling pathways. Its molecular targets include various enzymes and receptors involved in cellular communication and metabolism.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another phospholipid with a different head group, playing a role in membrane curvature and fusion.
Phosphatidylserine: Involved in cell signaling and apoptosis, with a distinct head group compared to [(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate.
Uniqueness
This compound is unique due to its specific combination of fatty acid chains and the presence of multiple double bonds in the docosahexaenoate moiety. This structure imparts distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with proteins.
Properties
Molecular Formula |
C46H79O10P |
---|---|
Molecular Weight |
823.1 g/mol |
IUPAC Name |
[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C46H79O10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-46(50)56-44(42-55-57(51,52)54-40-43(48)39-47)41-53-45(49)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43-44,47-48H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42H2,1-2H3,(H,51,52)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-,44+/m0/s1 |
InChI Key |
CLQKBJHAUYGCOB-JBZBJAAJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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